As-Indacene, dodecahydro-4-(1-octylnonyl)-
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Overview
Description
As-Indacene, dodecahydro-4-(1-octylnonyl)- is a chemical compound with the molecular formula C29H54 and a molecular weight of 402.7391 g/mol . It is also known by other names such as 5-(1’-n-Octylnonyl)-(dodecahydro(as)indacene) and 9-(4-as-Perhydroindacenyl)heptadecane . This compound is characterized by its complex structure, which includes a dodecahydroindacene core substituted with a 1-octylnonyl group.
Preparation Methods
The synthesis of As-Indacene, dodecahydro-4-(1-octylnonyl)- involves multiple steps, typically starting with the preparation of the indacene core. The synthetic route may include hydrogenation reactions to achieve the dodecahydro form and subsequent alkylation to introduce the 1-octylnonyl group . Industrial production methods would likely involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings during hydrogenation and alkylation steps.
Chemical Reactions Analysis
As-Indacene, dodecahydro-4-(1-octylnonyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the indacene core or the octylnonyl chain are replaced by other groups.
Scientific Research Applications
As-Indacene, dodecahydro-4-(1-octylnonyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential therapeutic properties or use as a drug delivery vehicle.
Mechanism of Action
The mechanism of action of As-Indacene, dodecahydro-4-(1-octylnonyl)- involves its interaction with molecular targets, which could include enzymes, receptors, or other proteins. The pathways involved may depend on the specific application or biological context. For example, in medicinal chemistry, the compound might interact with cellular receptors to exert a therapeutic effect .
Comparison with Similar Compounds
Similar compounds to As-Indacene, dodecahydro-4-(1-octylnonyl)- include:
- 9-(4-as-Decahydroindacenyl)heptadecane
- 9-(4-as-Perhydroindacenyl)heptadecane
These compounds share a similar indacene core but differ in the degree of hydrogenation or the nature of the substituent groups. The uniqueness of As-Indacene, dodecahydro-4-(1-octylnonyl)- lies in its specific substitution pattern and the resulting chemical and physical properties .
Biological Activity
As-Indacene, dodecahydro-4-(1-octylnonyl)- (CAS Number: 55530-51-3) is a complex organic compound with a molecular formula of C29H54 and a molecular weight of approximately 402.8 g/mol. This compound belongs to the indacene family, which has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material sciences.
Understanding the physico-chemical properties of As-Indacene is crucial for evaluating its biological activity. The following table summarizes these properties:
Property | Value |
---|---|
Molecular Formula | C29H54 |
Molecular Weight | 402.8 g/mol |
InChI | InChI=1S/C29H54/c1-3-5-7-9-11-13-17-24(18-14-12-10-8-6-4-2)29-23-25-19-15-20-26(25)27-21-16-22-28(27)29/h24-29H,3-23H2,1-2H3 |
InChIKey | JSKCOAYGYKRYTA-UHFFFAOYSA-N |
CAS Registry Number | 55530-51-3 |
Biological Activity
The biological activity of As-Indacene has been explored through various studies focusing on its potential therapeutic applications and interactions with biological systems.
Mechanistic Studies
Mechanistic studies are essential to understand how As-Indacene interacts at the molecular level. The compound's structure allows it to potentially engage with various biomolecules, including proteins and nucleic acids. Future studies should focus on:
- Binding Affinity : Assessing how well As-Indacene binds to target proteins.
- Cellular Uptake : Investigating the mechanisms by which cells internalize the compound.
- Signal Transduction Pathways : Evaluating the impact of As-Indacene on key signaling pathways involved in cell proliferation and apoptosis.
Case Studies
While specific case studies on As-Indacene are scarce, related compounds have provided insights into its potential applications:
- Study on Indacene Derivatives : Research has shown that derivatives of indacene can modulate gene expression and influence cellular metabolism, suggesting a similar potential for As-Indacene.
- Toxicological Assessments : Toxicity studies on similar compounds indicate that structural modifications can significantly alter biological activity and safety profiles.
Properties
CAS No. |
55530-51-3 |
---|---|
Molecular Formula |
C29H54 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
4-heptadecan-9-yl-1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydro-as-indacene |
InChI |
InChI=1S/C29H54/c1-3-5-7-9-11-13-17-24(18-14-12-10-8-6-4-2)29-23-25-19-15-20-26(25)27-21-16-22-28(27)29/h24-29H,3-23H2,1-2H3 |
InChI Key |
JSKCOAYGYKRYTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)C1CC2CCCC2C3C1CCC3 |
Origin of Product |
United States |
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